Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide
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Overview
Description
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide is a complex organic compound with a unique structure that includes a phosphinecarboxylic acid group, an indene moiety, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide typically involves multiple steps. One common method starts with the preparation of the indene derivative, which is then reacted with phosphinecarboxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinecarboxylic acid group to a phosphine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide involves its interaction with specific molecular targets. The phosphinecarboxylic acid group can coordinate with metal ions, influencing various biochemical pathways. The indene moiety may interact with biological membranes, affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)hydroxy-, methyl ester, oxide
- Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, ethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, ((2,3-dihydro-1H-inden-5-yl)oxy)ethoxy-, methyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72304-88-2 |
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Molecular Formula |
C13H17O5P |
Molecular Weight |
284.24 g/mol |
IUPAC Name |
methyl [2,3-dihydro-1H-inden-5-yloxy(ethoxy)phosphoryl]formate |
InChI |
InChI=1S/C13H17O5P/c1-3-17-19(15,13(14)16-2)18-12-8-7-10-5-4-6-11(10)9-12/h7-9H,3-6H2,1-2H3 |
InChI Key |
KDCMDOOYQRICDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)OC)OC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
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